cis-4,10,13,16-Docosatetraenoic Acid
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Overview
Description
Cis-4,10,13,16-Docosatetraenoic Acid is a long chain polyunsaturated fatty acid . It is a minor fatty acid component of rat testis lipids .
Synthesis Analysis
The methyl ester of this compound is a neutral, more lipophilic form of the free acid . It can be used as an analytical standard for the identification of the analyte in golden algae, primate brain white matter, and mouse liver using gas chromatography coupled to ion trap mass spectrometry .Molecular Structure Analysis
The molecular formula of this compound is C22H36O2 . The average mass is 332.520 Da and the monoisotopic mass is 332.271515 Da .Physical and Chemical Properties Analysis
The density of this compound is 0.9±0.1 g/cm3 . The boiling point is 432.5±14.0 °C at 760 mmHg . The vapor pressure is 0.0±2.2 mmHg at 25°C . The enthalpy of vaporization is 75.5±6.0 kJ/mol . The flash point is 329.2±15.2 °C .Scientific Research Applications
Mass Spectrometry Analysis : Coordination ion-spray mass spectrometry (CIS–MS) has been employed for the detection and identification of cholesterol ester and phospholipid hydroperoxides of docosahexaenoic acid, which includes cis-4,10,13,16-Docosatetraenoic Acid. This technique aids in the analysis of complex lipid mixtures and their elution orders, proving essential for understanding the lipid composition in biological samples (Seal & Porter, 2004).
Identification in Marine Organisms : A novel cis-4,7,10,trans-13-docosatetraenoic fatty acid was identified in the scallop Pecten maximus. This discovery highlights the unique fatty acid profiles present in marine organisms and their potential significance in marine biology and nutrition (Marty et al., 1999).
Inhibitory Action on DNA Polymerases and Topoisomerases : Cis-type C22-fatty acids, including variations of docosatetraenoic acid, have been found to inhibit mammalian DNA polymerases and human DNA topoisomerases. This suggests potential therapeutic applications in the regulation of cell proliferation and cancer treatment (Yonezawa et al., 2006).
Antitumor Activity : A conjugate of cis-4,7,10,13,16,19-docosahexaenoic acid (DHA) and 10-hydroxycamptothecin showed significantly improved antitumor efficacy compared to the individual components. This highlights the potential of fatty acids in enhancing the effectiveness of anticancer drugs (Wang et al., 2005).
Effects on Delta4-Desaturation in HepG2 Cells : Studies on the effects of different fatty acids on the delta4-desaturation process in HepG2 cells have shed light on the intricate mechanisms of fatty acid metabolism and their implications for health and disease (Slomma et al., 2004).
Mechanism of Action
Target of Action
cis-4,10,13,16-Docosatetraenoic Acid, also known as adrenic acid (AdA), is a naturally occurring polyunsaturated fatty acid . It is one of the most abundant fatty acids in the early human brain . The primary targets of this compound are cells in the human body, particularly those in the brain .
Mode of Action
This compound interacts with its targets by being metabolized by cells to biologically active products . These products include dihomoprostaglandins and epoxydocosatrienoic acids (EDTs, also known as dihomo-EETs) . These metabolites play a crucial role in various biological processes.
Biochemical Pathways
The biochemical pathways affected by this compound involve the metabolism of the compound to form dihomoprostaglandins and epoxydocosatrienoic acids . These metabolites are known to be endothelium-derived hyperpolarizing factors . They have demonstrated anti-endoplasmic reticulum stress and anti-nociceptive activities .
Result of Action
The molecular and cellular effects of this compound’s action are primarily due to its metabolites. These metabolites have demonstrated anti-endoplasmic reticulum stress and anti-nociceptive activities . They are hydrolyzed by the soluble epoxide hydrolase (sEH) to dihydroxydocosatrienoic acids (DHDTs) and hence might play a role in the efficacy of sEH inhibitors .
Biochemical Analysis
Biochemical Properties
cis-4,10,13,16-Docosatetraenoic Acid plays a key role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is metabolized by cells to biologically active products such as dihomoprostaglandins
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors, and can also affect metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for cis-4,10,13,16-Docosatetraenoic Acid involves converting a starting material into the desired product through a series of chemical reactions.", "Starting Materials": [ "Methyl 11-bromo-14-hexadecenoate", "Lithium acetylide", "2-bromoethanol", "Sodium hydride", "Docosahexaenoic acid" ], "Reaction": [ "Methyl 11-bromo-14-hexadecenoate is reacted with lithium acetylide to form an alkyne intermediate.", "The alkyne intermediate is then reacted with 2-bromoethanol to form a vinyl ether intermediate.", "The vinyl ether intermediate is then reacted with sodium hydride to form a carboxylic acid intermediate.", "Finally, the carboxylic acid intermediate is converted into cis-4,10,13,16-Docosatetraenoic Acid through a series of chemical reactions involving deprotection and oxidation, resulting in the desired product." ] } | |
CAS No. |
122068-08-0 |
Molecular Formula |
C22H36O2 |
Molecular Weight |
332.5 g/mol |
IUPAC Name |
docosa-4,10,13,16-tetraenoic acid |
InChI |
InChI=1S/C22H36O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h6-7,9-10,12-13,18-19H,2-5,8,11,14-17,20-21H2,1H3,(H,23,24) |
InChI Key |
DFNQVYRKLOONGO-UHFFFAOYSA-N |
SMILES |
CCCCCC=CCC=CCC=CCCCCC=CCCC(=O)O |
Canonical SMILES |
CCCCCC=CCC=CCC=CCCCCC=CCCC(=O)O |
Appearance |
Assay:≥98%A solution in ethanol |
Synonyms |
cis-4,10,13,16-Docosatetraenoic Acid |
Origin of Product |
United States |
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